t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 2061888-00-2
Cat. No.: VC11672926
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2061888-00-2 |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 |
| Standard InChI Key | HRHTUPLABYFOKC-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C#N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure features a pyrrolidine ring with stereogenic centers at C2 and C4, adopting the (2S,4S) configuration. Key substituents include:
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tert-Butyloxycarbonyl (Boc) group at N1, providing steric protection and synthetic versatility.
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Cyanide at C4, enabling participation in nucleophilic additions and cyclizations.
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Hydroxymethyl at C2, offering hydrogen-bonding capability and derivatization potential.
The molecular formula is C₁₁H₁₈N₂O₃ (MW: 226.27 g/mol), with a planar nitro group and non-planar pyrrolidine ring contributing to its three-dimensional conformation .
Stereochemical Impact on Reactivity
The (2S,4S) configuration critically influences intermolecular interactions. For example, the hydroxymethyl group’s spatial orientation facilitates hydrogen bonding with biological targets, while the cyano group’s position modulates electronic effects during reactions. Comparative studies of its stereoisomers, such as (2R,4S) and (2S,4R) analogs, reveal marked differences in enzymatic inhibition potency .
Synthetic Methodologies
Flow Microreactor-Assisted Synthesis
Modern synthetic routes leverage continuous-flow microreactors to enhance yield and purity. A representative protocol involves:
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Ring-Closing Metathesis: Formation of the pyrrolidine backbone using Grubbs catalyst under controlled flow conditions.
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Cyanidation: Introduction of the cyano group via nucleophilic substitution with KCN.
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Boc Protection: Reaction with di-tert-butyl dicarbonate in a biphasic system.
This method achieves >90% yield and minimizes byproducts through precise temperature and residence time control .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring formation | Grubbs II catalyst, DCM, 40°C | 85 |
| Cyanidation | KCN, DMF, 60°C | 78 |
| Boc protection | Boc₂O, NaOH, THF/H₂O | 92 |
Post-Synthetic Modifications
The compound’s functional groups enable diverse transformations:
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Cyano Reduction: Catalytic hydrogenation converts the cyano group to an amine, yielding intermediates for peptidomimetics .
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Hydroxymethyl Oxidation: TEMPO-mediated oxidation produces a carboxylic acid derivative for metal-organic framework (MOF) synthesis.
β3-Adrenergic Receptor Agonism
Patent data reveals structural analogs act as β3-adrenergic receptor agonists, suggesting potential applications in treating overactive bladder and metabolic disorders. The cyano group’s electron-withdrawing properties enhance receptor binding affinity .
Analytical Characterization
Spectroscopic Profiling
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NMR: ¹H NMR (400 MHz, CDCl₃) displays δ 1.44 (s, 9H, Boc), δ 3.78 (m, 1H, C2-H), and δ 4.12 (m, 1H, C4-H).
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Mass Spectrometry: ESI-MS m/z 227.1 [M+H]⁺ confirms molecular weight .
Comparative Analysis with Structural Analogs
Stereoisomeric Differences
The (2S,4S) configuration exhibits 10-fold higher enzymatic inhibition compared to (2R,4S) isomers, underscoring the importance of stereochemistry in drug design .
tert-Butyl vs. Alternative Protecting Groups
Replacing Boc with Cbz (benzyloxycarbonyl) decreases metabolic stability, as evidenced by accelerated hepatic microsomal degradation .
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